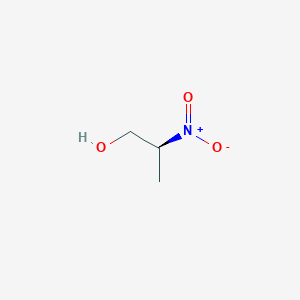
1-Propanol, 2-nitro-, (S)-
説明
1-Propanol, 2-nitro-, (S)-, also known as (S)-2-Nitro-1-propanol, is an organic compound with the molecular formula C3H7NO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is a secondary alcohol with a nitro group (-NO2) attached to the second carbon atom of the propane chain.
準備方法
Synthetic Routes and Reaction Conditions: 1-Propanol, 2-nitro-, (S)- can be synthesized through various methods. One common approach involves the nitration of 1-propanol using nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 1-Propanol, 2-nitro-, (S)- often involves the continuous nitration process, where 1-propanol is fed into a reactor containing a mixture of nitric acid and sulfuric acid. The reaction mixture is then cooled, and the product is separated and purified through distillation or crystallization techniques.
化学反応の分析
Types of Reactions: 1-Propanol, 2-nitro-, (S)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The hydroxyl group (-OH) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Reduction: 2-Amino-1-propanol.
Oxidation: 2-Nitropropanoic acid.
Substitution: 2-Nitropropyl halides, 2-Nitropropyl amines.
科学的研究の応用
1-Propanol, 2-nitro-, (S)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential antimicrobial properties and its effects on microbial metabolism.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 1-Propanol, 2-nitro-, (S)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes involved in microbial metabolism, thereby reducing the growth and proliferation of microorganisms.
類似化合物との比較
2-Nitroethanol: Similar in structure but with a shorter carbon chain.
2-Nitro-1-butanol: Similar in structure but with a longer carbon chain.
2-Nitro-2-methyl-1-propanol: Similar in structure but with a branched carbon chain.
Uniqueness: 1-Propanol, 2-nitro-, (S)- is unique due to its specific chiral configuration, which can result in different biological activities compared to its racemic or other enantiomeric forms. Its secondary alcohol structure also provides distinct reactivity patterns compared to primary or tertiary nitro alcohols.
特性
IUPAC Name |
(2S)-2-nitropropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNWBUOSTLGPMI-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426408 | |
| Record name | 1-Propanol, 2-nitro-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192045-61-7 | |
| Record name | 1-Propanol, 2-nitro-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















